molecular formula C17H14O2S B12605962 9-[2-(Methanesulfonyl)ethenyl]anthracene CAS No. 918341-17-0

9-[2-(Methanesulfonyl)ethenyl]anthracene

Katalognummer: B12605962
CAS-Nummer: 918341-17-0
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: ZIMFOIJGEZKYSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[2-(Methanesulfonyl)ethenyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methanesulfonyl group attached to an ethenyl chain, which is further connected to the anthracene core. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(Methanesulfonyl)ethenyl]anthracene typically involves the reaction of anthracene derivatives with methanesulfonyl chloride in the presence of a base. One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired ethenyl group . The reaction conditions often include the use of dry solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-[2-(Methanesulfonyl)ethenyl]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

9-[2-(Methanesulfonyl)ethenyl]anthracene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-[2-(Methanesulfonyl)ethenyl]anthracene involves its interaction with molecular targets through its aromatic and sulfonyl groups. These interactions can affect various biochemical pathways, including those involved in fluorescence and photophysical properties . The compound’s ability to participate in electron transfer reactions also plays a role in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

Compared to these similar compounds, 9-[2-(Methanesulfonyl)ethenyl]anthracene is unique due to the presence of the methanesulfonyl group, which imparts different chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .

Eigenschaften

CAS-Nummer

918341-17-0

Molekularformel

C17H14O2S

Molekulargewicht

282.4 g/mol

IUPAC-Name

9-(2-methylsulfonylethenyl)anthracene

InChI

InChI=1S/C17H14O2S/c1-20(18,19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3

InChI-Schlüssel

ZIMFOIJGEZKYSF-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.